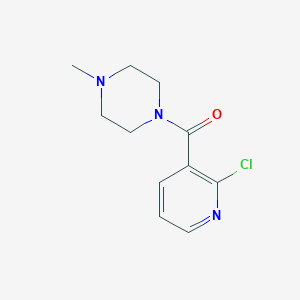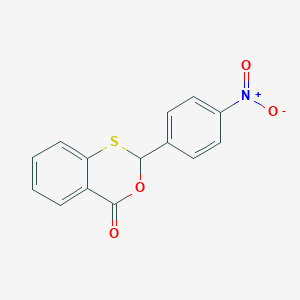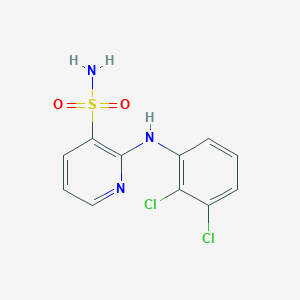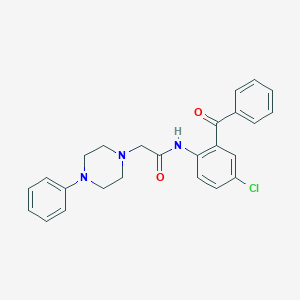
1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BCA or benzoyl chloride analogue and is a derivative of piperazine. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism Of Action
The mechanism of action of 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- involves its ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase enzymes. This inhibition leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, this compound has been found to have antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Biochemical And Physiological Effects
Studies have shown that 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- has a number of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. It also has antioxidant properties, which can protect against oxidative stress and neurodegeneration. Furthermore, this compound has been found to have anti-inflammatory effects, which can reduce inflammation in the brain and improve overall brain health.
Advantages And Limitations For Lab Experiments
One advantage of using 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- in laboratory experiments is its ability to inhibit acetylcholinesterase and butyrylcholinesterase enzymes. This allows for the study of the effects of increased acetylcholine levels on cognitive function. Additionally, its antioxidant and anti-inflammatory properties make it a useful compound for studying oxidative stress and inflammation in the brain. However, one limitation of using this compound in laboratory experiments is its potential toxicity. Careful handling and dosing is required to ensure the safety of researchers and test subjects.
Future Directions
There are several potential future directions for research involving 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl-. One direction is the study of its potential use in the treatment of Alzheimer's disease and other cognitive disorders. Further research is needed to determine its safety and efficacy in humans. Another direction is the study of its antioxidant and anti-inflammatory properties and their potential use in the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods and derivatives of this compound could lead to the discovery of new compounds with even greater potential for scientific research.
Synthesis Methods
The synthesis of 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- has been achieved using different methods. One of the methods involves the reaction of N-benzoylpiperazine with benzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-chlorobenzophenone with piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with benzoyl chloride to obtain 1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl-.
Scientific Research Applications
1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- has been studied for its potential applications in scientific research. It has been found to have inhibitory effects on certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. Therefore, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other cognitive disorders.
properties
CAS RN |
83132-23-4 |
|---|---|
Product Name |
1-Piperazineacetamide, N-(2-benzoyl-4-chlorophenyl)-4-phenyl- |
Molecular Formula |
C25H24ClN3O2 |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C25H24ClN3O2/c26-20-11-12-23(22(17-20)25(31)19-7-3-1-4-8-19)27-24(30)18-28-13-15-29(16-14-28)21-9-5-2-6-10-21/h1-12,17H,13-16,18H2,(H,27,30) |
InChI Key |
INVQXOUFFCUBQI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Other CAS RN |
83132-23-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





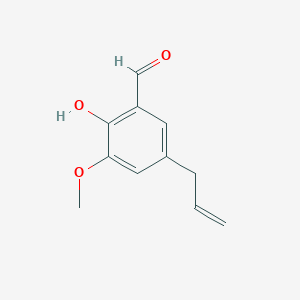
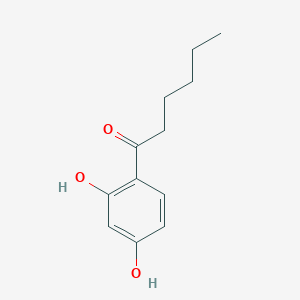
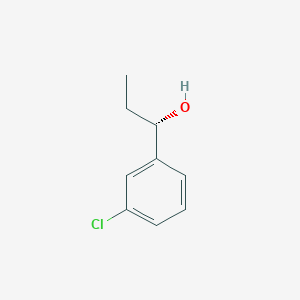
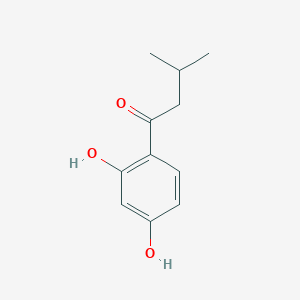
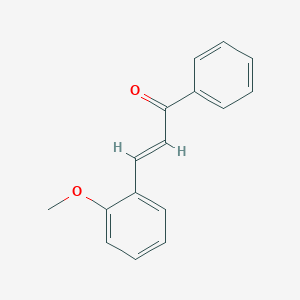
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)

